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molecular formula C10H4O2S2 B8244585 2,6-Dithia-s-indacene-4,8-dione CAS No. 33527-23-0

2,6-Dithia-s-indacene-4,8-dione

Cat. No. B8244585
M. Wt: 220.3 g/mol
InChI Key: YCQHVKQGWLAQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04562004

Procedure details

48.5 g (68.5 millimoles) of 2,3,5,6-tetra-(benzoylthiomethyl)-p-benzoquinone were suspended in 450 ml of ethylene glycol, and 32.8 g (411 millimoles) of 50% strength sodium hydroxide solution were added, while stirring thoroughly. A strong jet of compressed air was then passed through the reaction mixture, and the latter was slowly heated up. At an internal temperature of 70° C., the dark mixture became homogeneous. The internal temperature was increased to 90°-100° C., and thorough stirring was continued at this temperature for 5 hours, while compressed air was continuously passed through. The mixture was cooled, 700 ml of water were added and stirring was continued for a further 0.5 hour, while cooling with ice. The solid material was filtered off under suction and washed with a large amount of water. 11.0 g (73%) of 4,8-dihydrobenzo[1,2-c:4,5-c']dithiophene-4,8-dione of melting point 340° C. were isolated.
Name
2,3,5,6-tetra-(benzoylthiomethyl)-p-benzoquinone
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(SC[C:11]1[C:12](=[O:48])[C:13]([CH2:38][S:39][C:40](=O)C2C=CC=CC=2)=[C:14](CSC(=O)C2C=CC=CC=2)[C:15](=[O:27])[C:16]=1[CH2:17][S:18][C:19](=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[OH-].[Na+].O>C(O)CO>[CH:38]1[S:39][CH:40]=[C:14]2[C:15](=[O:27])[C:16]3[C:11]([C:12](=[O:48])[C:13]=12)=[CH:19][S:18][CH:17]=3 |f:1.2|

Inputs

Step One
Name
2,3,5,6-tetra-(benzoylthiomethyl)-p-benzoquinone
Quantity
48.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)SCC=1C(C(=C(C(C1CSC(C1=CC=CC=C1)=O)=O)CSC(C1=CC=CC=C1)=O)CSC(C1=CC=CC=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
C(CO)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring thoroughly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the latter was slowly heated up
CUSTOM
Type
CUSTOM
Details
At an internal temperature of 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature was increased to 90°-100° C.
STIRRING
Type
STIRRING
Details
thorough stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for a further 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
FILTRATION
Type
FILTRATION
Details
The solid material was filtered off under suction
WASH
Type
WASH
Details
washed with a large amount of water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1=C2C(=CS1)C(C=1C(=CSC1)C2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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